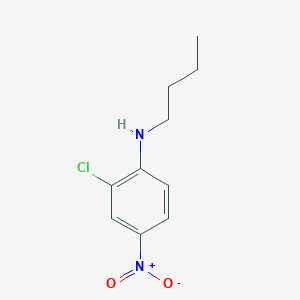
N-butyl-2-chloro-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-chloro-4-nitroaniline is an organic compound with the molecular formula C10H13ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a butyl group, a chlorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-chloro-4-nitroaniline typically involves a multi-step process. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the chlorination of 4-nitroaniline to produce 2-chloro-4-nitroaniline. Finally, the butylation of 2-chloro-4-nitroaniline is carried out to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for higher yields and cost-effectiveness. For example, the chlorination step can be performed using chlorine gas in a diluted hydrochloric acid medium at low temperatures . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-chloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 2-chloro-4-nitroaniline.
Reduction: The major product is 2-chloro-4-aminobutylaniline.
Substitution: The major products depend on the nucleophile used but can include various substituted anilines.
Scientific Research Applications
N-butyl-2-chloro-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-butyl-2-chloro-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Similar in structure but lacks the butyl group.
4-nitroaniline: Similar in structure but lacks both the chlorine and butyl groups.
2-chloroaniline: Similar in structure but lacks the nitro and butyl groups.
Uniqueness
N-butyl-2-chloro-4-nitroaniline is unique due to the presence of the butyl group, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where these unique properties are desired .
Properties
Molecular Formula |
C10H13ClN2O2 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
N-butyl-2-chloro-4-nitroaniline |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-3-6-12-10-5-4-8(13(14)15)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChI Key |
NQJQTHRUFIWZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


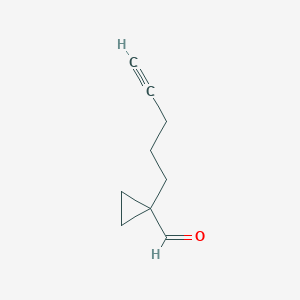

![3-[(2-Bromocyclopentyl)oxy]oxolane](/img/structure/B13274057.png)
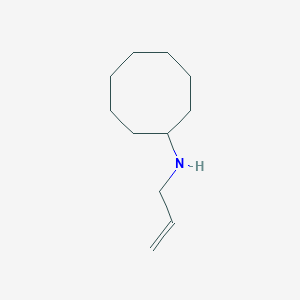
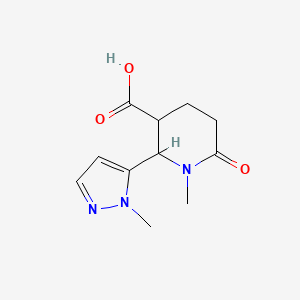
![4-{[(4-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13274063.png)
amine](/img/structure/B13274068.png)
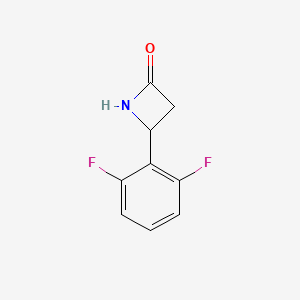
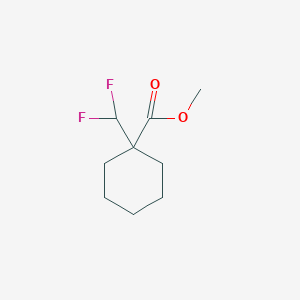
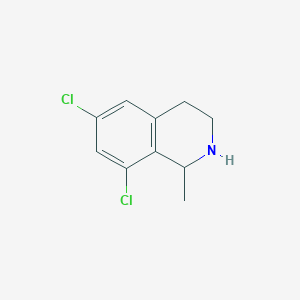

![5-Fluoro-2-{1-[(1-hydroxypropan-2-yl)amino]ethyl}phenol](/img/structure/B13274089.png)
![1-[4-(Aminomethyl)phenyl]propan-2-one hydrochloride](/img/structure/B13274113.png)
![2-[(1-Benzothiophen-7-yl)amino]ethan-1-ol](/img/structure/B13274121.png)
